molecular formula C29H25N3OS B2382038 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922656-86-8

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2382038
CAS No.: 922656-86-8
M. Wt: 463.6
InChI Key: XFLPYQDMCQAZAT-UHFFFAOYSA-N
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Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide” is a complex organic compound. It likely contains a benzothiazole ring, which is a type of azole heterocycle . Azole heterocycles are aromatic five-membered rings containing at least one nitrogen atom and other non-carbon atoms .


Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

  • Anticancer Activity :

    • Synthesized derivatives of similar compounds have shown promising anticancer activity against various cancer cell lines, including melanoma, breast, and prostate cancer cells. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide demonstrated significant anticancer properties (M. Duran & Ş. Demirayak, 2012; Alaa M. Alqahtani & A. Bayazeed, 2020).
  • Antimicrobial Activity :

    • Compounds incorporating similar structures have been found to have significant antimicrobial properties. A study on novel thiazole derivatives indicated substantial anti-bacterial and anti-fungal activities (G. Saravanan et al., 2010).
  • Analgesic Agents :

    • Thiazole derivatives, sharing structural similarities, have been investigated for their analgesic properties. In one study, novel thiazoles were synthesized and showed mild to good analgesic activities in animal models (G. Saravanan et al., 2011).
  • Src Kinase Inhibitory and Anticancer Activities :

    • N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which are structurally related, were synthesized and evaluated for Src kinase inhibitory activities. They showed promising results in inhibiting cell proliferation of various cancer cell lines (Asal Fallah-Tafti et al., 2011).
  • Antioxidant Activity :

    • Compounds with a similar structure have been evaluated for their antioxidant activities, showing effectiveness in scavenging free radicals (T. Chaban et al., 2013).

Future Directions

Future research could focus on synthesizing this specific compound and evaluating its potential biological activities. Similar compounds have shown promising results in anti-inflammatory and antibacterial activities , suggesting potential areas of exploration.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3OS/c1-20-15-16-25-27(21(20)2)31-29(34-25)32(19-22-10-9-17-30-18-22)28(33)26(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-18,26H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLPYQDMCQAZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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